1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole
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Overview
Description
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole is a complex organic compound that features a pyrrolidine ring fused to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole core. One common method involves the reaction of 3-methylpyrrolidine with an indole derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of such compounds often involves high-pressure and high-temperature reactions using catalysts to ensure high yield and purity. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst is a known method for producing pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to certain proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
Pyrroline: Contains one double bond in the ring.
Pyrrolizidine: Features two fused pentagonal rings.
Uniqueness
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole is unique due to its fused indole and pyrrolidine rings, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-3-(3-methylpyrrolidin-3-yl)indole |
InChI |
InChI=1S/C14H18N2/c1-14(7-8-15-10-14)12-9-16(2)13-6-4-3-5-11(12)13/h3-6,9,15H,7-8,10H2,1-2H3 |
InChI Key |
KKANGKDITZEABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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